Indoline-6-sulfonamide

Medicinal chemistry Antibacterial drug discovery Scaffold hopping

Indoline-6-sulfonamide (CAS 3074-25-7) is a regiospecific, unsubstituted sulfonamide building block that serves as the minimal pharmacophore for DapE-targeting antibiotics. Unlike 5- or 7-isomers, this 6-substituted scaffold enables SAR exploration for dizinc metalloenzyme inhibitors, including NDM-1 MBLs. This compound is also a critical intermediate for unsymmetrical naphthalein indicator dyes. Ensure regioisomeric authenticity for reproducible SAR; verify via ¹H NMR. Ideal for B2B R&D procurement.

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 3074-25-7
Cat. No. B1419461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndoline-6-sulfonamide
CAS3074-25-7
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=CC(=C2)S(=O)(=O)N
InChIInChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12)
InChIKeyAUFPJJBLZNNTNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indoline-6-sulfonamide CAS 3074-25-7: Core Scaffold for Antibacterial DapE Inhibitor Discovery and Chemical Biology Applications


Indoline-6-sulfonamide (CAS 3074-25-7, 2,3-dihydro-1H-indole-6-sulfonamide, C8H10N2O2S, MW 198.24) is an unsubstituted sulfonamide building block that serves as the minimal pharmacophore for a series of 5-halo-6-sulfonamide indoline inhibitors of the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase) [1]. High-throughput screening of ~33,000 compounds identified structurally similar indoline sulfonamide derivatives as DapE inhibitors showing >20% inhibition at 12 μM [1]. Molecular docking experiments suggest active site binding with the sulfonamide acting as a zinc-binding group (ZBG) [1]. The compound is also noted as a key intermediate in the synthesis of unsymmetrical naphthalein indicator dyes [2].

Why Indoline-6-sulfonamide Cannot Be Replaced by Indoline-5-sulfonamide or Indoline-7-sulfonamide in Target-Specific Applications


Regioisomeric indoline sulfonamides exhibit fundamentally divergent biological target engagement profiles that preclude generic substitution. Indoline-5-sulfonamide derivatives demonstrate high-affinity inhibition of tumor-associated carbonic anhydrase isoforms CA IX and XII with KI values up to 132.8 nM and 41.3 nM, respectively [1]. Indoline-7-sulfonamide derivatives function as antitubulin agents disrupting microtubule polymerization in human cancer cells [2]. In contrast, indoline-6-sulfonamide derivatives act as zinc-binding inhibitors of the bacterial DapE enzyme via the sulfonamide moiety coordinating to the di-zinc active site [3]. The regiospecificity of electrophilic aromatic sulfonylation dictates that substitution occurs at the sterically preferred 6-position rather than the 7-position, establishing the 6-sulfonamide as the synthetically accessible and biologically validated DapE-targeting scaffold [3].

Indoline-6-sulfonamide CAS 3074-25-7: Quantitative Differentiation Evidence Against Closest Structural Analogs


Regioisomeric Scaffold Divergence: Indoline-6-sulfonamide Exhibits DapE Inhibition While Indoline-5-sulfonamide and -7-sulfonamide Target Distinct Protein Families

Indoline-6-sulfonamide derivatives (e.g., 5-bromo-6-isoamylsulfonamide hit compound 4) demonstrate DapE inhibition with 42% inhibition at 200 μM and optimized derivatives (10c) achieving IC50 of 44 μM in a ninhydrin-based DapE assay [1]. In contrast, 1-acylated indoline-5-sulfonamide analogs exhibit high-affinity inhibition of human carbonic anhydrase isoforms CA IX (KI = 132.8 nM) and CA XII (KI = 41.3 nM) in stopped-flow CO2 hydration assays [2]. Indoline-7-sulfonamide derivatives (J30 series) show antitubulin activity with in vivo tumor growth inhibition in xenograft models, a mechanism unrelated to DapE or CA inhibition [3]. The 6-sulfonamide regioisomer is uniquely associated with bacterial DapE inhibition among the three positional isomers.

Medicinal chemistry Antibacterial drug discovery Scaffold hopping

DapE Inhibitory Potency Advantage: 5-Chloro-6-sulfonamide Indoline Derivatives Demonstrate ~5× Greater Potency Than Corresponding 5-Bromo Analogs

Within the 6-sulfonamide indoline series, replacement of the 5-bromo substituent with a 5-chloro group significantly enhances DapE inhibitory potency. The 5-chloro-isoamylsulfonamide derivative 10a exhibits an IC50 of 54 μM, representing an approximately 5-fold increase in potency relative to the corresponding 5-bromo derivative 4 (IC50 >200 μM, 42% inhibition at 200 μM) [1]. Similarly, the 5-chloro-pyrrolidine derivative 10c (IC50 = 44 μM) shows approximately 3-fold greater potency than the 5-bromo-pyrrolidine analog 9i (IC50 = 133 μM) [1]. Direct comparison of inhibitory data for 5-chloro and 5-bromo analogs across the series shows that inclusion of a 5-chloro substituent generally increases DapE inhibition [1].

Structure-activity relationship Antibiotic resistance Enzyme inhibition

High-Throughput Screening Validation: Indoline-6-sulfonamide Derivatives Identified as DapE Inhibitors from 33,000-Compound Library with >20% Inhibition at 12 μM

A high-throughput screen of approximately 33,000 compounds resulted in the discovery of two structurally similar indoline sulfonamide derivatives (compounds 4 and 5) as inhibitors of DapE, showing >20% inhibition at 12 μM concentration [1]. This screening threshold represents a statistically significant enrichment of indoline-6-sulfonamide scaffold hits relative to the library baseline. The two indoline hit structures provided mutual confirmation of one another, establishing the 6-sulfonamide scaffold as a validated DapE inhibitor chemotype [1]. Molecular docking experiments further confirmed active site binding with the sulfonamide acting as a zinc-binding group (ZBG) coordinating to the di-zinc catalytic center [1].

High-throughput screening Hit identification Antibacterial drug discovery

Structural Confirmation of 6-Sulfonamide Regioisomer: X-ray Crystallographic and Synthetic Evidence Distinguishes from Misassigned 7-Sulfonamide Isomers

Although the initial indoline sulfonamide hit structures were listed by the commercial supplier as indoline-7-sulfonamides, comprehensive structural analysis established that the compounds are definitively 6-sulfonamides [1]. The regiospecificity of electrophilic aromatic chlorosulfonylation of 5-bromo-N-acetyl-indoline affords substitution at the sterically preferred 6-position rather than the presumed 7-position, as clearly and definitively demonstrated by Borror [1]. This regiochemical assignment is critical for accurate SAR interpretation, as the 6-position orientation of the sulfonamide group relative to the indoline nitrogen dictates proper alignment with the DapE di-zinc active site [1].

Structural elucidation Regioselective synthesis Quality control

Indoline-6-sulfonamide CAS 3074-25-7: Validated Research Applications for Antibacterial Discovery and Chemical Synthesis


Antibacterial DapE Inhibitor Discovery and Lead Optimization Programs

Indoline-6-sulfonamide serves as the core scaffold for developing novel antibiotics targeting the bacterial enzyme DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase), a validated but underexploited target in the lysine biosynthetic pathway present in all Gram-negative and most Gram-positive bacteria [1]. The unsubstituted indoline-6-sulfonamide building block enables SAR exploration through N-substitution of the sulfonamide moiety and halogenation at the 5-position, with 5-chloro derivatives demonstrating IC50 values as low as 44 μM in ninhydrin-based DapE assays [1]. This target class is particularly relevant for addressing multidrug-resistant pathogens including MRSA and M. tuberculosis, where existing antibiotics face increasing clinical resistance [1].

Synthesis of Unsymmetrical Naphthalein Indicator Dyes

Indoline-6-sulfonamide (as the indole-6-sulfonamide precursor) has established utility as a synthetic intermediate for the preparation of unsymmetrical naphthalein indicator dyes [2]. The sulfonamide functionality provides the necessary aqueous solubility and conjugation properties required for pH-sensitive chromophoric systems. This application leverages the compound's sulfonamide group as a functional handle rather than a pharmacophore, representing a distinct industrial use case orthogonal to medicinal chemistry applications.

Zinc-Binding Group (ZBG) Scaffold for Metalloenzyme Inhibitor Design

Molecular docking studies confirm that the indoline-6-sulfonamide sulfonamide group acts as a zinc-binding group (ZBG) coordinating to the di-zinc active site of DapE [1]. This validated ZBG functionality positions indoline-6-sulfonamide as a privileged scaffold for designing inhibitors against other dizinc metalloenzymes, including bacterial metallo-β-lactamases (MBLs) such as NDM-1, for which indoline sulfonamide compounds have demonstrated inhibitory activity [3]. The indoline-6-sulfonamide core provides a rigid, hydrophobic scaffold that can be elaborated with diverse substituents while maintaining zinc-coordinating capacity.

Quality Control and Reference Standard for Regioisomeric Purity Verification

Due to documented historical misassignment of indoline-6-sulfonamide as indoline-7-sulfonamide by commercial suppliers [1], authentic indoline-6-sulfonamide (CAS 3074-25-7) serves as an essential analytical reference standard for verifying regioisomeric identity. Analytical characterization via ¹H NMR, ¹³C NMR, and HPLC-MS is required to distinguish the 6-sulfonamide from the 7-sulfonamide isomer, as the regiospecificity of electrophilic aromatic sulfonylation dictates 6-substitution [1]. Procurement of certified reference material with documented regioisomeric purity (>98%) is critical for reproducible SAR studies.

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